5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 109229-08-5
VCID: VC21258787
InChI: InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H
SMILES: C1CNCC2=C1N=CNC2=O.Cl.Cl
Molecular Formula: C7H11Cl2N3O
Molecular Weight: 224.08 g/mol

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride

CAS No.: 109229-08-5

Cat. No.: VC21258787

Molecular Formula: C7H11Cl2N3O

Molecular Weight: 224.08 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride - 109229-08-5

Specification

CAS No. 109229-08-5
Molecular Formula C7H11Cl2N3O
Molecular Weight 224.08 g/mol
IUPAC Name 5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride
Standard InChI InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H
Standard InChI Key ASQJBVOOTCWMDN-UHFFFAOYSA-N
Isomeric SMILES C1CNCC2=C1NC=NC2=O.Cl.Cl
SMILES C1CNCC2=C1N=CNC2=O.Cl.Cl
Canonical SMILES C1CNCC2=C1NC=NC2=O.Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator